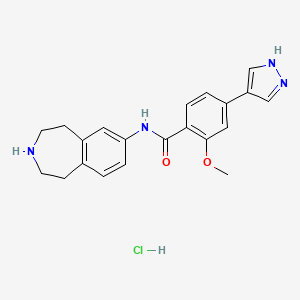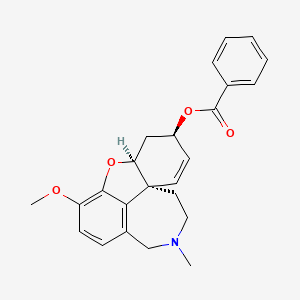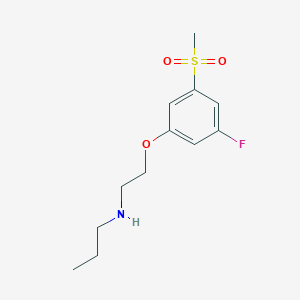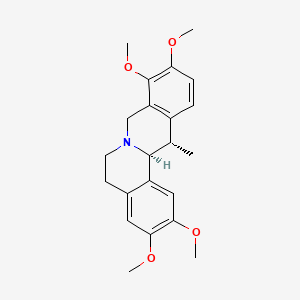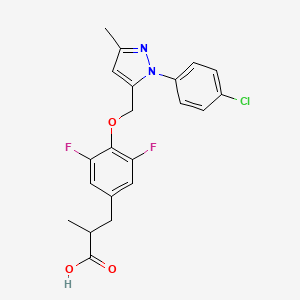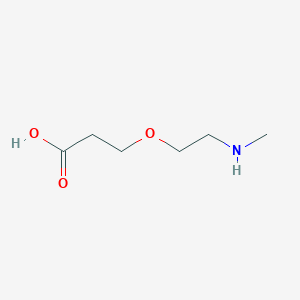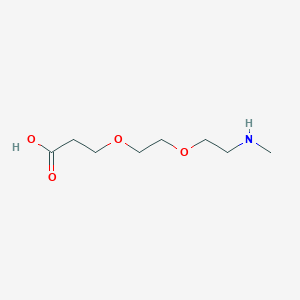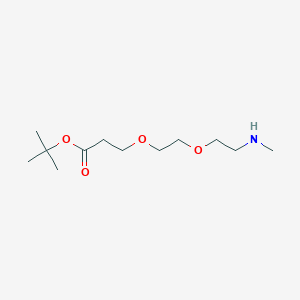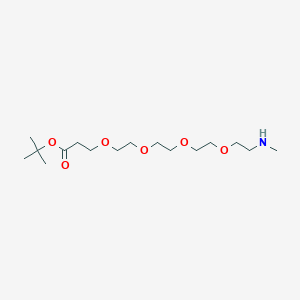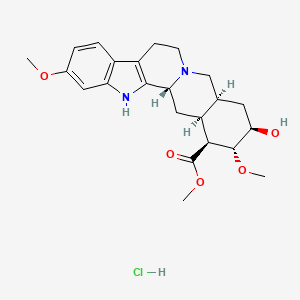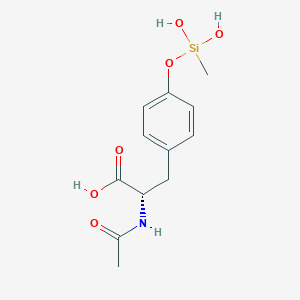![molecular formula C33H48N8O2 B609051 N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide CAS No. 1311982-88-3](/img/structure/B609051.png)
N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide
Vue d'ensemble
Description
MIR96-IN-1 is a selective inhibitor of the biogenesis of microRNA-96. It acts by upregulating a protein target (FOXO1) and inducing apoptosis in cancer cells.
Applications De Recherche Scientifique
Synthesis and Properties
Synthesis of Complex Compounds
Research by Yankey et al. (2014) focused on synthesizing iron complexes using phenoxyimidazolyl-salicylaldimine ligands, similar in structure to the compound . These complexes were used in iron-catalyzed ethylene reactions, demonstrating the compound's potential in complex synthesis and catalysis applications (Yankey et al., 2014).
Electrochemical Properties
Ozelcaglayan et al. (2012) explored the synthesis of a new benzimidazole unit, with structural similarities to the compound , for use in donor-acceptor-donor type polymers. This research highlights the potential application of such compounds in electrochemical studies and polymer science (Ozelcaglayan et al., 2012).
Catalysis and Polymerization
- Catalysis in Ethylene Polymerization: Houghton et al. (2008) investigated transition-metal complexes of phenoxy-imine ligands, similar to the compound , as catalysts for ethylene polymerization. Their research contributes to understanding how such compounds can act as precatalysts in polymerization processes (Houghton et al., 2008).
Biological Applications
Antioxidant Activity
Shakir et al. (2014) synthesized derivatives of 2,6-di-tert-butylphenol, structurally related to the compound , and evaluated their antioxidant activities. This indicates potential biological applications, especially in oxidative stress-related studies (Shakir et al., 2014).
Antibacterial Agents
Khalil et al. (2010) explored the synthesis of new N-substituted imide derivatives as potential antibacterial agents. This research suggests that compounds structurally related to the compound might have applications in developing new antibacterial substances (Khalil et al., 2010).
Propriétés
IUPAC Name |
N-(3-azidopropyl)-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H48N8O2/c1-32(2,3)25-20-23(31-37-27-12-11-24(22-28(27)38-31)41-17-15-40(7)16-18-41)21-26(33(4,5)6)30(25)43-19-8-10-29(42)35-13-9-14-36-39-34/h11-12,20-22H,8-10,13-19H2,1-7H3,(H,35,42)(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPQCIXFOJELHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OCCCC(=O)NCCCN=[N+]=[N-])C(C)(C)C)C2=NC3=C(N2)C=C(C=C3)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H48N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



